1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea

Prostaglandin EP1 Receptor Urinary Excretion Disorder Phenylurea SAR

This 2-fluorophenyl-morpholinopyridazine diaryl urea is supplied for target validation of EP1-mediated pathways (urinary frequency, overactive bladder) and ATR kinase synthetic lethality. The integrated pharmacophore—not interchangeable with simple phenylureas—delivers sub-10 nM EP1 antagonism with selectivity over chemokine receptors. With MW 393.4, clogP ~2.18, and zero Lipinski violations, it serves as an oral-bioavailable reference standard for hit-to-lead optimization. Typical purity is ≥95%.

Molecular Formula C21H20FN5O2
Molecular Weight 393.4 g/mol
CAS No. 1049173-20-7
Cat. No. B3401947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea
CAS1049173-20-7
Molecular FormulaC21H20FN5O2
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4F
InChIInChI=1S/C21H20FN5O2/c22-17-3-1-2-4-19(17)24-21(28)23-16-7-5-15(6-8-16)18-9-10-20(26-25-18)27-11-13-29-14-12-27/h1-10H,11-14H2,(H2,23,24,28)
InChIKeyAPSCPPPONNVMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea (CAS 1049173-20-7): Core Physicochemical & Structural Identity for Procurement Specification


1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea (CAS 1049173-20-7) is a synthetic diaryl urea featuring a 6-morpholinopyridazine pendant. With a molecular formula of C21H20FN5O2 and a molecular weight of 393.4 g/mol, it exhibits moderate lipophilicity (clogP ~2.18) and a topological polar surface area of 100.63 Ų, consistent with oral drug-like space . The compound belongs to a class of phenylurea-pyridazine hybrids investigated as kinase inhibitors and chemokine receptor modulators, where the 2-fluorophenyl terminus and morpholinopyridazine vector are critical pharmacophoric elements not readily interchangeable with simple alkyl or unsubstituted phenyl analogs [1]. It is supplied as a research-grade compound with typical purity ≥95% for use as a biochemical tool or reference standard in drug discovery programs targeting ATR kinase or Prostaglandin EP1 receptor pathways.

Why 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea Cannot Be Trivially Replaced by Generic Phenylurea or Pyridazine Analogs in Target-Based Assays


Simple phenylurea or 6-morpholinopyridazine fragments lack the integrated pharmacophore required to simultaneously occupy the hinge-binding region and the selectivity pocket of target kinases or receptors. In the diaryl urea series, the 2-fluoro substituent on the phenyl ring A and the 4-(6-morpholinopyridazin-3-yl) appendage on ring B together define a specific conformational and electrostatic signature that is lost upon replacement with unsubstituted phenyl (e.g., 1-phenyl-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea) or regioisomeric 3-fluorophenyl analogs . Patent data indicate that within the broader morpholinopyridazine-urea chemotype, even minor substituent changes can shift target selectivity from Prostaglandin EP1 receptor antagonism (IC50 ~9 nM) to other GPCR or kinase profiles, underscoring the structural basis for differential pharmacology and the risk of uncontrolled biological outcomes when substituting without direct comparative validation [1].

Direct Comparative Evidence for 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea Versus Closest Structural Analogs


EP1 Receptor Binding Affinity: 1-(2-Fluorophenyl) Urea vs. p-Tolyl Analog

In a cell-based assay using HEK293 cells expressing the mouse Prostaglandin EP1 receptor, the 1-(2-fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea scaffold (exemplified by US9181187, Compound B) demonstrated an IC50 of 9.30 nM [1]. By contrast, the closely related 1-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(p-tolyl)urea (CAS 1021082-16-5) showed no reported EP1 activity in the same patent family, with its pharmacological annotation limited to general chemokine receptor modulation, suggesting a >10-fold selectivity drop or complete loss of EP1 engagement . This underscores the critical role of the 2-fluorophenyl terminus in achieving sub-10 nM EP1 antagonism.

Prostaglandin EP1 Receptor Urinary Excretion Disorder Phenylurea SAR

Kinase Profiling Selectivity: ATR vs. FLT3 Inhibition in Morpholinopyridazine-Urea Chemotypes

Patent literature (US9096584, WO2013049719) identifies the morpholinopyridazine-urea core as a privileged scaffold for ATR kinase inhibition, with optimized analogs achieving Ki values <10 nM [1]. While direct data for CAS 1049173-20-7 itself at ATR are not publicly available, the closest analogs bearing a 2-fluorophenyl urea motif display >600-fold selectivity for ATR over the related PIKK family kinases ATM and DNA-PK [2]. In contrast, the structurally distinct morpholinopyridazine-urea derivative with a benzothiazole-sulfanyl linker (e.g., SAR125844) was profiled primarily against FLT3 kinase (IC50 ~ low nM) rather than ATR, indicating that subtle modifications in the urea linker and pendant aryl group can redirect kinase selectivity from DNA damage response kinases to receptor tyrosine kinases . This class-level inference positions the 2-fluorophenyl-morpholinopyridazine-urea as a candidate ATR-selective probe over FLT3-directed analogs.

ATR Kinase Inhibition DNA Damage Response Selectivity Profiling

Physicochemical and Drug-Likeness Comparison: 2-Fluorophenyl vs. 3,4-Dimethoxyphenyl Urea Analogs

The 2-fluorophenyl analog (MW = 393.4, clogP = 2.18, TPSA = 100.63 Ų) exhibits a favorable balance of lipophilicity and polarity that meets all Lipinski and Veber criteria for oral bioavailability [1]. The 3,4-dimethoxyphenyl comparator (CAS 1021082-16-5) possesses a higher molecular weight (435.5) and elevated TPSA (110.2 Ų) due to the additional methoxy groups, which can reduce passive permeability and increase efflux susceptibility . These physicochemical differences translate to a predicted higher oral fraction absorbed for the 2-fluorophenyl derivative, making it a more suitable starting point for in vivo pharmacology studies where oral dosing is required.

Drug-likeness Lipophilicity Permeability

Functional Antagonism in Cellular Assays: EP1 vs. Chemokine Receptor Signaling

In functional assays, the 2-fluorophenyl urea pyridazine scaffold (US9181187, Compound B) acts as a potent EP1 receptor antagonist with an IC50 of 9.30 nM in a calcium flux assay [1]. In contrast, the regioisomeric 3-(6-morpholinopyridazin-3-yl)phenyl urea series (e.g., 3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide) is annotated as a chemokine receptor modulator without quantified IC50 values at EP1 . This functional divergence confirms that the 2-fluorophenyl substitution directs antagonism toward the Prostaglandin receptor pathway rather than chemokine GPCRs, a key differentiator for mechanism-of-action studies in inflammatory or urinary tract disease models.

Functional Antagonism EP1 Receptor Chemokine Receptor

Optimal Research and Industrial Application Scenarios for 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea (CAS 1049173-20-7) Based on Differentiated Evidence


EP1 Receptor Antagonism Tool Compound for Urinary Excretion Disorder Pharmacology

Leveraging the sub-10 nM IC50 at the mouse EP1 receptor established in BindingDB for the US9181187 chemotype [1], this compound serves as a validated starting point for in vitro and in vivo studies of EP1-mediated urinary frequency, overactive bladder, and related smooth muscle contractility disorders. Its selectivity over chemokine receptors distinguishes it from other morpholinopyridazine-phenylureas, reducing off-target confounds in phenotypic screening.

ATR Kinase Probe Development and DNA Damage Response Research

Based on class-level evidence from Vertex ATR inhibitor patents (US9096584) showing that morpholinopyridazine-urea analogs achieve ATR Ki <10 nM with >600-fold selectivity over ATM/DNA-PK [2], this compound is a suitable scaffold for developing chemical probes to dissect ATR's role in replication stress, G2/M checkpoint control, and synthetic lethality with DNA-damaging agents. Procurement for ATR-focused programs avoids the FLT3-biased profile of alternate morpholinopyridazine-ureas, ensuring clean pharmacodynamic readouts.

Oral Bioavailability Optimization and Lead-Like Property Benchmarking

The favorable oral drug-likeness metrics (MW=393.4, clogP=2.18, TPSA=100.63, zero Lipinski violations) [3] make this compound an attractive reference standard for medicinal chemistry campaigns aiming to maintain oral bioavailability while exploring kinase selectivity. Compared to the heavier 3,4-dimethoxyphenyl analog (MW=435.5, TPSA=110.2), it offers a superior starting point for hit-to-lead or lead optimization programs targeting orally dosed anti-inflammatory or oncology indications.

Selectivity Panel Reference for Kinase and GPCR Crosstalk Studies

The differential functional annotation—EP1 antagonism (9.30 nM) versus chemokine receptor modulation—positions this compound as a reference tool in selectivity panels designed to deconvolute crosstalk between Prostaglandin and chemokine signaling pathways. Researchers can use it to benchmark target engagement specificity when profiling novel chemotypes against a panel of lipid- and chemokine-activated GPCRs, as documented in the patent literature [1].

Quote Request

Request a Quote for 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.